molecular formula C18H16N2O3S B2582516 (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207061-87-7

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2582516
CAS No.: 1207061-87-7
M. Wt: 340.4
InChI Key: WYCDHYUOSJENHM-BQYQJAHWSA-N
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Description

(E)-N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule featuring a central acrylamide backbone conjugated with a thiophene ring and a 3-methoxyphenyl-substituted isoxazole moiety. Isoxazole rings are known for their metabolic stability and bioisosteric properties, making them common in drug design . The (E)-configuration of the acrylamide group is critical for maintaining spatial orientation, which influences molecular recognition and activity .

Properties

IUPAC Name

(E)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-5-2-4-13(10-15)17-11-14(20-23-17)12-19-18(21)8-7-16-6-3-9-24-16/h2-11H,12H2,1H3,(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCDHYUOSJENHM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Methoxyphenyl Substitution:

    Acrylamide Formation: The acrylamide moiety is introduced through a reaction between an amine and an acryloyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the isoxazole derivative with the acrylamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents/R-Groups Key Data (Yield, Purity, Activity) Source ID
(E)-N-(5-Methylisoxazol-3-yl)-3-(thiophen-2-yl)-2-(thiophen-3-yl)acrylamide Acrylamide + Isoxazole 5-Methylisoxazole, dual thiophene Purity: 95.8%; Retention time: 29.49 min
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Acrylamide (Z/E mix) 4-Nitrophenyl, propylamine Synthesized via cycloaddition
N-((5-(5-Chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) Isoxazole + Adamantane 5-Chlorothiophene, adamantane Yield: 65%; AM2 inhibition: Moderate
(E)-3-(3-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6r) Acrylamide 3-Methoxyphenyl, indole-ethyl Purity: >97% (LCMS)
(Z)-3-(3,4-Dimethoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acrylamide Acrylamide (Z-configuration) 3,4-Dimethoxyphenyl, thiophene-isoxazole Structural isomer of target compound

Key Observations:

Isoxazole Modifications: The target compound’s 3-methoxyphenyl-substituted isoxazole (vs. Adamantane-containing analogs (e.g., 9q ) prioritize lipophilicity and bulkier substituents, which may affect membrane permeability.

Acrylamide Backbone :

  • The (E)-configuration in the target compound contrasts with the (Z)-isomer in , where 3,4-dimethoxyphenyl substitution alters steric and electronic profiles. The (E)-isomer’s linear geometry may optimize interactions with flat binding pockets (e.g., kinase ATP sites).

Thiophene vs. Heterocyclic Variations :

  • Dual thiophene substitution in introduces extended conjugation, while chlorothiophene in 9q adds electron-withdrawing effects, possibly enhancing target affinity.

Physicochemical and Spectroscopic Properties

  • Purity and Stability : The target compound’s structural analogs show high purity (95.8–97% ), with retention times (29.49 min ) correlating with moderate hydrophobicity.
  • Spectroscopic Validation : HRMS and LCMS data (e.g., m/z 606.1674 for ) confirm molecular integrity, while ¹H-NMR in validates regiochemistry.

Biological Activity

(E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound notable for its unique structural features, which include an isoxazole ring, thiophene moiety, and acrylamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure can be broken down into three key components:

  • Isoxazole Ring : Known for its diverse biological activities, including antimicrobial properties.
  • Thiophene Moiety : Often associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
  • Acrylamide Functional Group : Implicated in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. The combination of isoxazole and acrylamide moieties has been linked to antibacterial effects in various assays. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Potential

The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have indicated that derivatives of similar structures can induce apoptosis and inhibit tumor growth through different mechanisms, such as the modulation of anti-apoptotic proteins .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The acrylamide group may interact with enzymes critical for cell growth and proliferation.
  • Receptor Modulation : The compound could potentially bind to receptors involved in inflammatory responses or cancer progression.

Case Studies and Experimental Data

  • Antimicrobial Assays : In studies comparing the efficacy of various compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited moderate antibacterial activity, comparable to known antibiotics .
  • Cytotoxicity Tests : In cytotoxicity assays against cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated IC50 values indicating significant inhibitory effects on cell viability, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesBiological ActivityReference
Compound AIsoxazole + ThiopheneAntimicrobial
Compound BAcrylamide + PhenolAnticancer
Compound CIsoxazole + AmideAnti-inflammatory

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between the isoxazole-thiophene backbone and acrylamide precursors. Key steps include:
  • Coupling : Use triethylamine (TEA) as a catalyst in polar solvents (e.g., DMF or ethanol) to promote amide bond formation .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >95% purity .
  • Yield Optimization : Reaction temperatures of 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., (E)-configuration via coupling constants ~15–16 Hz for acrylamide protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~367.12) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) at 1–100 µM concentrations .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Substituent Variation : Modify the 3-methoxyphenyl (isoxazole) or thiophene moieties (e.g., nitro, halogen, or methyl groups) .
  • Bioisosteric Replacement : Replace thiophene with furan or phenyl groups to assess electronic effects on binding .
  • Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with target affinity (e.g., kinases) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) .
  • Pharmacokinetic Studies : Oral bioavailability (rat models) and tissue distribution (LC-MS/MS quantification) identify absorption barriers .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .

Q. What strategies mitigate compound instability under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .
  • Light/Oxygen Sensitivity : Store in amber vials under N₂; add antioxidants (e.g., BHT) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the acrylamide moiety .

Q. How can molecular docking guide target identification for this compound?

  • Methodological Answer :
  • Target Library Screening : Use PDB databases to prioritize kinases, GPCRs, or cytochrome P450 isoforms .
  • Docking Workflow : Prepare ligand (Open Babel), optimize protein (AMBER), and validate poses (RMSD <2 Å) .
  • Experimental Validation : SPR (Biacore) or ITC assays quantify binding affinity (Kd) .

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